molecular formula C18H15FN6O3 B2527522 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899949-98-5

1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2527522
CAS No.: 899949-98-5
M. Wt: 382.355
InChI Key: GMLMRZXUXUUEFI-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 2,5-dimethoxyphenyl group and at position 4 with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs offer insights into substituent-driven properties.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLMRZXUXUUEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the 1,2,4-oxadiazole and triazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H20FN5O5
  • Molecular Weight : 373.38 g/mol
  • CAS Number : 198140-06-6

The presence of the 1,2,4-oxadiazole ring is particularly significant due to its established bioactivity in various therapeutic areas.

Anticancer Activity

Research has highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It targets key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Study : In vitro studies demonstrated that derivatives with similar scaffolds exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.15HDAC Inhibition
Compound BA5490.25Thymidylate Synthase Inhibition
Target CompoundMCF-70.12Multi-target

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Broad-Spectrum Activity : Studies have indicated that derivatives of the oxadiazole ring possess antibacterial and antifungal activities. The target compound has been evaluated against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameBacteria TestedMIC (µg/mL)Activity Type
Compound CS. aureus8Antibacterial
Compound DE. coli16Antibacterial
Target CompoundMycobacterium bovis4Antitubercular

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has shown potential in other areas:

  • Antidiabetic Activity : Some studies suggest that oxadiazole derivatives may improve glucose metabolism .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a triazole ring, an oxadiazole moiety, and a dimethoxyphenyl group. Its molecular formula is C17H16FN6O3C_{17}H_{16}FN_6O_3, with a molecular weight of approximately 358.35 g/mol. The presence of fluorine and methoxy groups enhances its biological activity and solubility profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as glioblastoma (LN229) and ovarian cancer (OVCAR-8). A notable compound from a related study showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against these cell lines .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through DNA damage pathways. In vivo studies using models like Drosophila melanogaster have shown that specific derivatives can lower glucose levels significantly while exhibiting anticancer properties .

Antidiabetic Properties

The compound has also been investigated for its potential anti-diabetic effects. Research indicates that certain derivatives can effectively lower blood glucose levels in diabetic models. This property is particularly promising for developing new treatments for diabetes .

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from simple precursors. Key steps include:

  • Formation of Oxadiazole : The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
  • Triazole Formation : The triazole moiety is synthesized through click chemistry approaches which are efficient and yield high purity products.

Spectroscopic methods such as NMR and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Screening

In a study published in ACS Omega, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. The compound exhibited notable activity against multiple cancer cell lines with effective inhibition rates .

Case Study 2: ADMET Profiling

Another significant aspect is the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling conducted on related compounds. Most derivatives adhered to Lipinski’s rule of five, indicating good oral bioavailability which is crucial for drug development .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications in the Oxadiazole Ring

4-Chlorophenyl vs. 4-Fluorophenyl Substitution
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (C₁₈H₁₅ClN₆O₃, MW 398.81) : Chlorine’s higher atomic weight and lipophilicity (logP ~2.8) compared to fluorine may enhance membrane permeability but reduce metabolic stability.
  • Target Compound (Estimated C₁₈H₁₅FN₆O₃, MW ~386.34):

    • Fluorine’s electronegativity and smaller size improve metabolic stability and reduce steric hindrance, favoring interactions with aromatic residues in enzymes or receptors .
Thiophene vs. Aromatic Substitution
  • 1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (C₁₄H₉FN₆OS, MW 328.32) :
    • The thiophene ring introduces sulfur-based π-π interactions and polarizability, which may enhance binding to hydrophobic pockets.
    • Reduced molecular weight compared to the target compound suggests lower steric demand.

Modifications in the Triazole Substituents

2,5-Dimethoxyphenyl vs. Phenyl
  • 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 899999-03-2) :
    • The absence of methoxy groups simplifies the structure, reducing steric bulk and electron-donating effects.
    • Lower molecular weight (~328 Da) may improve bioavailability but reduce target specificity.
Trifluoromethyl Substitution
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (C₁₈H₁₃F₃N₆O, MW 386.34) :
    • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing oxidative stability and altering dipole moments.
    • Enhanced lipophilicity (logP ~3.1) compared to methoxy-substituted analogs.

Crystallographic and Conformational Insights

  • Isostructural Thiazole Derivatives (): Crystallographic studies reveal that substituents like 4-fluorophenyl can induce non-planar conformations, with one fluorophenyl group oriented perpendicularly to the molecular plane . This may influence packing efficiency and solubility.
  • SHELX Refinement ():
    • Structural analogs refined using SHELXL exhibit precise anisotropic displacement parameters, confirming the rigidity of the triazole-oxadiazole core .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis involves multi-step reactions:

Oxadiazole Formation : Cyclization of a hydrazide precursor with a nitrile oxide under reflux in ethanol .

Triazole Ring Assembly : Azide-alkyne cycloaddition (click chemistry) using Cu(I) catalysis at 60–80°C in THF/water .

Functionalization : Introduction of the 2,5-dimethoxyphenyl group via nucleophilic aromatic substitution (e.g., SNAr) in DMF at 100°C .
Critical Parameters : Reaction yields depend on solvent polarity, catalyst loading (e.g., CuSO4·5H2O/sodium ascorbate for click chemistry), and purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.7–3.9 ppm; ¹⁹F NMR for fluorophenyl at δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass (±5 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC50 determination) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst ratio, solvent volume) .
  • Flow Chemistry : Transition batch synthesis to continuous flow for improved heat/mass transfer and reproducibility .
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Metabolite Screening : LC-MS/MS to identify active metabolites interfering with parent compound activity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate SAR trends .

Q. How is the structure-activity relationship (SAR) studied for this compound?

Methodological Answer :

  • Computational Modeling : DFT calculations (B3LYP/6-311G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps .
  • Crystallography : Single-crystal X-ray diffraction to correlate conformation (e.g., dihedral angles between triazole and oxadiazole rings) with activity .
  • Free-Wilson Analysis : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy) to quantify group contributions .

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in IC50 values may arise from differences in cell culture conditions (e.g., serum concentration) or compound aggregation .
  • Synthetic Byproducts : Impurities from incomplete cyclization (e.g., unreacted hydrazide) can skew biological data; validate with HPLC-MS .

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